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Compound of Interest
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Cat. No.: B601228 Get Quote

A comprehensive analysis of preclinical animal model data validating the efficacy of avibactam
in combination with ceftazidime against critical Gram-negative pathogens. This guide provides

an objective comparison with other treatment alternatives, supported by experimental data,

detailed methodologies, and visual representations of key processes.

Avibactam, a non-β-lactam β-lactamase inhibitor, has demonstrated significant efficacy in

restoring the activity of β-lactam antibiotics against a wide range of resistant Gram-negative

bacteria. Preclinical studies in various animal models have been instrumental in validating its

therapeutic potential. This guide synthesizes key findings from these studies, offering

researchers, scientists, and drug development professionals a detailed overview of

avibactam's performance, particularly when combined with ceftazidime.

Comparative Efficacy of Ceftazidime-Avibactam
Preclinical evaluations have consistently shown the superiority of the ceftazidime-avibactam
combination over ceftazidime alone and other β-lactam/β-lactamase inhibitor combinations

against challenging pathogens.

Efficacy against Pseudomonas aeruginosa
In neutropenic murine lung infection models, ceftazidime-avibactam has been shown to be

effective against P. aeruginosa isolates with minimum inhibitory concentrations (MICs) up to 32

μg/ml.[1][2] Human-simulated doses of ceftazidime-avibactam resulted in significant

reductions in bacterial load, achieving a >1 log10 CFU reduction against susceptible strains.[1]
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In contrast, ceftazidime monotherapy showed variable or no efficacy against isolates with

higher MICs.[1][2]

Table 1: Efficacy of Ceftazidime-Avibactam against Pseudomonas aeruginosa in a Murine

Lung Infection Model[1]

Isolate MIC (Ceftazidime-Avibactam,
μg/ml)

Change in log10 CFU/lung (24h)

≤32 >1 log10 reduction

64 No efficacy observed

Efficacy against Enterobacteriaceae
In a murine septicemia model involving ceftazidime-resistant Enterobacteriaceae, the addition

of avibactam to ceftazidime dramatically improved efficacy. The 50% effective dose (ED50) for

ceftazidime alone was greater than 90 mg/kg, whereas the ED50 for the ceftazidime-

avibactam combination ranged from less than 5 to 65 mg/kg.

Furthermore, when compared to other combinations, ceftazidime-avibactam proved to be

more effective. Against eight isolates of AmpC- and CTX-M-producing Enterobacteriaceae,

ceftazidime-avibactam had ED50 values ranging from 2 to 27 mg/kg. In contrast, piperacillin-

tazobactam had ED50 values greater than 90 mg/kg, and cefotaxime-avibactam had values

ranging from 14 to over 90 mg/kg.

Table 2: Comparative Efficacy (ED50) of β-Lactam/β-Lactamase Inhibitor Combinations in a

Murine Septicemia Model against Ceftazidime-Resistant Enterobacteriaceae

Treatment ED50 (mg/kg)

Ceftazidime-Avibactam (4:1) 2 - 27

Piperacillin-Tazobactam (4:1) >90

Cefotaxime-Avibactam (4:1) 14 - >90
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Efficacy against Carbapenem-Resistant Klebsiella
pneumoniae (CRKP)
Avibactam has also shown the ability to sensitize carbapenem-resistant Klebsiella

pneumoniae to the host's innate immune system. In a murine lung infection model with NDM-1-

producing K. pneumoniae, avibactam monotherapy led to a modest but significant reduction in

bacterial counts.[3] This suggests a mechanism beyond direct β-lactamase inhibition that

warrants further investigation.

Experimental Protocols
The following are detailed methodologies for key preclinical animal models used in the

evaluation of avibactam's efficacy.

Murine Thigh Infection Model
This model is commonly used to assess the in vivo efficacy of antimicrobial agents against

localized deep-tissue infections.

Animal Model: Female ICR or CD-1 mice, typically weighing 20-22g, are used.[2][4]

Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal injections of

cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to

infection and 100 mg/kg one day before infection.[4]

Infection: A bacterial suspension of the test organism (e.g., P. aeruginosa or K. pneumoniae)

is prepared. An inoculum of approximately 10^6 to 10^7 CFU in a volume of 0.1 ml is injected

into the thigh muscle of each mouse.[2][4]

Treatment: Treatment with ceftazidime-avibactam or comparator agents is initiated, typically

2 hours post-infection.[2][4] Dosing regimens are designed to simulate human plasma

exposures and are administered subcutaneously.[4]

Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the

thigh muscles are aseptically removed and homogenized. The homogenate is serially diluted

and plated on appropriate agar to determine the bacterial load (CFU/thigh). Efficacy is

measured by the change in log10 CFU compared to untreated controls.[2][4]
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Murine Lung Infection Model (Pneumonia)
This model is utilized to evaluate the efficacy of treatments for respiratory tract infections.

Animal Model: Similar to the thigh infection model, neutropenic female mice are used.[1][2]

Infection: Mice are anesthetized, and a bacterial suspension (e.g., P. aeruginosa) of

approximately 10^6 - 10^7 CFU in a small volume (e.g., 0.05 ml) is instilled intranasally.[2]

Treatment: Antimicrobial therapy is initiated 2 hours after infection, with subcutaneous

administration of the test compounds.[1][2]

Efficacy Assessment: After 24 hours of treatment, mice are euthanized. The lungs are

aseptically harvested, homogenized, and bacterial counts are determined by plating serial

dilutions. The change in log10 CFU/lung is calculated to assess efficacy.[1][2]

Murine Septicemia Model
This model assesses the efficacy of antimicrobials in treating systemic bloodstream infections.

Animal Model: Male or female ICR mice are used.

Infection: Mice are infected via intraperitoneal injection of a bacterial suspension containing a

high inoculum (e.g., 1.5 x 10^8 to 2.7 x 10^9 CFU) mixed with 5% hog gastric mucin to

enhance virulence.

Treatment: Treatment is administered subcutaneously at 1 and 4 hours post-infection.

Efficacy Assessment: The primary endpoint is survival over a defined period (e.g., 7 days).

The 50% effective dose (ED50), the dose required to protect 50% of the animals from lethal

infection, is calculated.

Visualizing Key Processes
To better understand the mechanisms and workflows involved in avibactam research, the

following diagrams have been generated using Graphviz.
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Caption: Mechanism of Avibactam Inhibition of Beta-Lactamase.
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Caption: Experimental Workflow for Murine Infection Models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b601228?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4187909/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4187909/
https://www.researchgate.net/figure/Mechanism-of-action-of-avibactam_fig3_262474997
https://www.mdpi.com/2079-6382/10/8/995
https://pubmed.ncbi.nlm.nih.gov/27622530/
https://pubmed.ncbi.nlm.nih.gov/27622530/
https://www.benchchem.com/product/b601228#a-validating-avibactam-s-efficacy-in-preclinical-animal-models
https://www.benchchem.com/product/b601228#a-validating-avibactam-s-efficacy-in-preclinical-animal-models
https://www.benchchem.com/product/b601228#a-validating-avibactam-s-efficacy-in-preclinical-animal-models
https://www.benchchem.com/product/b601228#a-validating-avibactam-s-efficacy-in-preclinical-animal-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b601228?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

